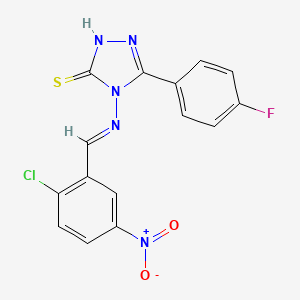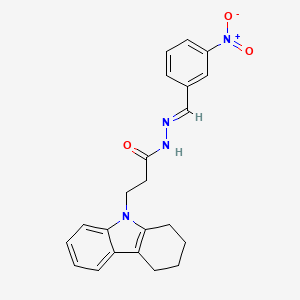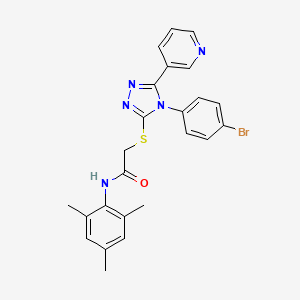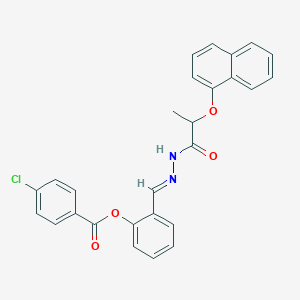
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One common method includes the condensation reaction between 2-ethoxy-4-formylphenyl-4-methoxybenzoate and 2-nonanoylcarbohydrazide . The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds, such as:
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
2-Methoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a methoxy group instead of an ethoxy group at a different position.
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a chloro group instead of a methoxy group.
Propriétés
Numéro CAS |
767289-26-9 |
|---|---|
Formule moléculaire |
C26H34N2O5 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H34N2O5/c1-4-6-7-8-9-10-11-25(29)28-27-19-20-12-17-23(24(18-20)32-5-2)33-26(30)21-13-15-22(31-3)16-14-21/h12-19H,4-11H2,1-3H3,(H,28,29)/b27-19+ |
Clé InChI |
IRYBYEJPAKUGIX-ZXVVBBHZSA-N |
SMILES isomérique |
CCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
SMILES canonique |
CCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)





![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)

![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)


![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
